molecular formula C9H6BrN3OS B11123414 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11123414
M. Wt: 284.13 g/mol
InChI Key: ABFOSEJGTGNWOR-UHFFFAOYSA-N
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Description

3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the bromine atom and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Scientific Research Applications

Chemistry:

3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

The compound has shown promise in biological and medicinal research due to its antimicrobial, anticancer, and anticonvulsant properties. It is being investigated for its potential use in developing new drugs for treating infections, cancer, and neurological disorders .

Industry:

In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are explored for applications in agriculture, such as fungicides and herbicides .

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The bromine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 3-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 3-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Comparison:

3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which enhances its biological activity compared to its chloro or unsubstituted counterparts. The thiadiazole ring provides a versatile scaffold for further modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H6BrN3OS

Molecular Weight

284.13 g/mol

IUPAC Name

3-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H6BrN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)

InChI Key

ABFOSEJGTGNWOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=CS2

Origin of Product

United States

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